molecular formula C10H16F3NO2 B12856046 (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B12856046
M. Wt: 239.23 g/mol
InChI Key: ZCDHVEGSRDUGPR-VQHVLOKHSA-N
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Description

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group, a butylamino group, and a trifluoromethyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Butenone Backbone: The initial step involves the preparation of the butenone backbone through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Addition of the Ethoxy Group: The ethoxy group is added through an etherification reaction, typically using ethanol and an acid catalyst.

    Attachment of the Butylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or butylamino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-Methoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one: Similar structure but with a methylamino group instead of a butylamino group.

Uniqueness

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

(E)-4-(butylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C10H16F3NO2/c1-3-5-6-14-9(16-4-2)7-8(15)10(11,12)13/h7,14H,3-6H2,1-2H3/b9-7+

InChI Key

ZCDHVEGSRDUGPR-VQHVLOKHSA-N

Isomeric SMILES

CCCCN/C(=C\C(=O)C(F)(F)F)/OCC

Canonical SMILES

CCCCNC(=CC(=O)C(F)(F)F)OCC

Origin of Product

United States

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